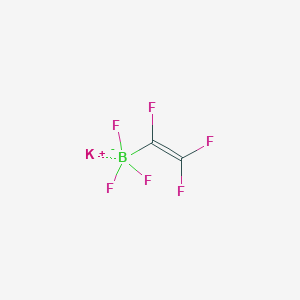

Potassium trifluoro(trifluoroethenyl)boranuide

Description

Properties

IUPAC Name |

potassium;trifluoro(1,2,2-trifluoroethenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF6.K/c4-1(2(5)6)3(7,8)9;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTWUEFZFBFAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C(F)F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(trifluoroethenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of potassium fluoride with a suitable boron-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product with high purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(trifluoroethenyl)boranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced, although this is less common.

Substitution: One of the most notable reactions is its use in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

The compound is often used in the presence of metal catalysts such as palladium, nickel, or copper. These reactions typically occur under mild conditions and can be carried out in various solvents, including water and organic solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often complex organic molecules that are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Coupling

One of the primary applications of potassium trifluoro(trifluoroethenyl)boranuide is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron compounds. This compound serves as an effective surrogate for boronic acids, providing improved yields and selectivity in the synthesis of biaryls and other complex molecules.

- Case Study : A study demonstrated that using this compound in Suzuki-Miyaura reactions resulted in high yields of substituted phenols, showcasing its effectiveness as a coupling partner under mild conditions .

2.2 Ligand-Free Cross-Coupling

Due to its enhanced nucleophilicity compared to traditional arylboronic acids, this compound can facilitate ligand-free cross-coupling reactions. This property allows for simpler reaction setups and reduced costs associated with catalyst preparation.

- Data Table: Comparison of Yields in Ligand-Free Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide with Trifluoroborate | 85-95 | Pd(OAc)₂, K₂CO₃, Toluene/H₂O |

| Alkenyl Halide with Trifluoroborate | 75-90 | PdCl₂(dppf), Toluene/H₂O |

Organic Synthesis Applications

3.1 Synthesis of Complex Molecules

This compound has been utilized in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo selective functionalization makes it a powerful tool in synthetic organic chemistry.

- Example : The compound has been successfully employed in the synthesis of biologically active compounds by facilitating the formation of C-C bonds in challenging substrates .

Material Science Applications

4.1 Polymer Chemistry

In material science, this compound is being explored for its potential use in polymerization processes. Its unique reactivity can be harnessed to create novel polymers with tailored properties.

Mechanism of Action

The mechanism by which potassium trifluoro(trifluoroethenyl)boranuide exerts its effects involves its ability to act as a nucleophilic partner in cross-coupling reactions. The compound’s boron atom interacts with metal catalysts to facilitate the formation of new chemical bonds. This process involves the activation of the boron atom and the subsequent transfer of the trifluoro(trifluoroethenyl) group to the target molecule .

Comparison with Similar Compounds

Reactivity Differences

The trifluoroethenyl group enhances electron-withdrawing effects, reducing the nucleophilicity of the boron center compared to the non-fluorinated vinyl analog. This difference impacts their efficiency in Suzuki-Miyaura couplings: the trifluoroethenyl derivative may require optimized conditions (e.g., stronger bases or elevated temperatures) to achieve comparable yields .

Comparison with Potassium Aryltrifluoroborates

Aryltrifluoroborates, such as potassium (4-methoxyphenyl)trifluoroborate (CAS: 1187951-62-7) and potassium (2-nitrophenyl)trifluoroborate (CAS: 850623-64-2), differ in their aromatic substituents, which modulate reactivity and stability .

Key Data Table

| Compound | Molecular Formula | MW (g/mol) | Substituent Effects |

|---|---|---|---|

| Potassium Trifluoro(trifluoroethenyl)boranuide | C₂BF₆K | 187.92 | Strong electron-withdrawing (F atoms) |

| Potassium (4-Methoxyphenyl)trifluoroborate | C₇H₇BF₃KO | 230.04 | Electron-donating (methoxy group) |

| Potassium (2-Nitrophenyl)trifluoroborate | C₆H₄BF₃KNO₂ | 229.01 | Electron-withdrawing (nitro group) |

Reactivity Trends

- Electron-donating groups (e.g., methoxy) increase borate nucleophilicity, enhancing cross-coupling efficiency with aryl chlorides (yields >80% under standard conditions) .

- Electron-withdrawing groups (e.g., nitro, trifluoroethenyl) reduce reactivity, often necessitating palladium catalysts with stronger oxidative addition capabilities .

Comparison with Potassium Heteroaryltrifluoroborates

Heteroaryl derivatives, such as potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS: MFCD19620590) and potassium trifluoro(tetrahydro-2H-pyran-4-yl)borate (CAS: MFCD09992941), incorporate nitrogen or oxygen heteroatoms, altering solubility and electronic properties .

Key Insights

- Solubility : Pyranyl and pyrazolyl derivatives exhibit improved solubility in polar solvents (e.g., THF, DMSO) compared to the hydrophobic trifluoroethenyl analog .

- Applications : Heteroaryltrifluoroborates are prioritized in drug discovery for constructing N-methyl heteroaromatic scaffolds, a common motif in bioactive molecules .

Comparison with Potassium Alkynyltrifluoroborates

Alkynyltrifluoroborates, such as potassium trifluoro(oct-1-yn-1-yl)borate (CAS: N/A), are used to introduce alkyne functionalities. These compounds are less stable than their aryl or vinyl counterparts due to the linear geometry of the alkynyl group, which increases steric strain .

Reactivity Notes

- Steric Hindrance : The trifluoroethenyl group’s planar structure offers lower steric hindrance than alkynyl derivatives, enabling faster transmetalation in cross-couplings .

- Fluorine Effects: The trifluoroethenyl group’s electronegativity stabilizes the boron center, reducing hydrolysis susceptibility compared to non-fluorinated alkynylborates .

Key Findings

- Electronic Effects : Trifluoroethenyl substituents provide strong electron-withdrawing character, distinct from electron-donating aryl or heteroaryl groups.

- Synthetic Utility : The compound’s fluorinated structure is advantageous for synthesizing fluorinated polymers or bioactive molecules with enhanced metabolic stability .

Biological Activity

Potassium trifluoro(trifluoroethenyl)boranuide is an organoboron compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom coordinated to a trifluoromethyl group and a trifluoroethenyl moiety. Its molecular formula is with a molar mass of approximately 151.83 g/mol. The unique trifluoroborate structure enhances its reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex with the organotrifluoroborate, followed by oxidative addition with an aryl or vinyl halide, transmetalation, and reductive elimination to yield biaryl or aryl-vinyl products. These products are often biologically active compounds that can interact with various biological targets.

Biological Activity

Research indicates that this compound may exhibit significant biological activity through the following mechanisms:

- Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities, influencing biochemical pathways critical for cellular functions .

- Antimicrobial Properties : Some derivatives of organoboron compounds have shown potential antimicrobial effects, suggesting that this compound could possess similar properties.

- Pharmaceutical Applications : The compound's ability to serve as an intermediate in synthesizing pharmaceutical agents highlights its potential therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the biological implications and applications of this compound:

- Cross-Coupling Reactions : A study demonstrated the successful application of this compound in synthesizing complex organic molecules through cross-coupling reactions, yielding compounds with potential biological activity .

- Biological Interaction Studies : Research focused on the interaction between this compound and various biomolecules revealed that it could influence cellular signaling pathways, potentially leading to therapeutic effects .

- Antimicrobial Activity : Investigations into related organoboron compounds have indicated antimicrobial properties, paving the way for further studies on this compound's efficacy against specific pathogens.

Data Table: Comparison of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Potassium trifluoro(trifluoroethenyl)boranuide, and how can reaction yields be optimized?

The synthesis of potassium trifluoroborate salts typically involves the reaction of the corresponding boronic acid with KHF₂. For trifluoroethenyl derivatives, a two-step process is recommended: (1) generation of the boronic ester via hydroboration of trifluoroethylene using a suitable catalyst, followed by (2) treatment with KHF₂ in anhydrous methanol under inert conditions . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of boronic ester to KHF₂) and reaction temperature (0–5°C to minimize side reactions). Purification via recrystallization from THF/hexane mixtures enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹¹B NMR : A singlet near δ −3 to −5 ppm confirms the trifluoroborate anion .

- ¹⁹F NMR : Three equivalent fluorine atoms appear as a quartet (J ∼ 32 Hz) due to coupling with boron .

- FT-IR : B-F stretching vibrations at 1050–1150 cm⁻¹ and B-C stretches at 1450–1550 cm⁻¹ .

- Elemental Analysis : Verify K⁺ content via ICP-MS or flame photometry .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (Ar/N₂) at −20°C to prevent hydrolysis. Avoid exposure to moisture or protic solvents, as the trifluoroborate anion decomposes in aqueous media . Use gloveboxes for weighing and handling. Safety protocols include PPE (nitrile gloves, lab coat) and emergency eye wash stations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the electron-withdrawing effect of the trifluoroethenyl group, which lowers the LUMO energy of the boron center, enhancing its electrophilicity in cross-coupling reactions. Charge distribution analysis (NPA charges) shows significant negative charge on fluorine atoms (−0.45 e), stabilizing the anion . These insights guide ligand design for Suzuki-Miyaura couplings .

Q. What experimental strategies resolve contradictions in reported reactivity data for trifluoroborate salts in palladium-catalyzed reactions?

Discrepancies often arise from ligand choice and base sensitivity. Systematic studies should:

- Screen ligands (e.g., SPhos vs. XPhos) to assess steric/electronic effects on transmetalation .

- Monitor base strength (K₂CO₃ vs. CsF) using in situ ¹⁹F NMR to track boronate intermediate formation .

- Employ kinetic profiling (e.g., Eyring plots) to differentiate rate-limiting steps (oxidative addition vs. transmetalation) .

Q. How does the trifluoroethenyl substituent influence the compound’s stability under catalytic conditions compared to aryl or alkyl analogs?

The strong electron-withdrawing nature of the trifluoroethenyl group increases Lewis acidity at boron, accelerating hydrolysis. Stability assays in THF/H₂O (9:1) show a half-life of <2 hours at 25°C, versus >24 hours for alkyl analogs. Stabilization strategies include using anhydrous solvents and low-temperature conditions .

Methodological Considerations

Q. What protocols mitigate boron leaching in catalytic cycles involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.